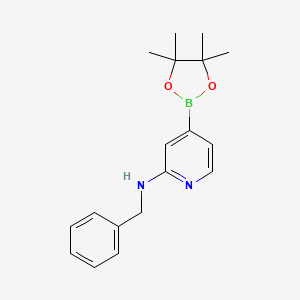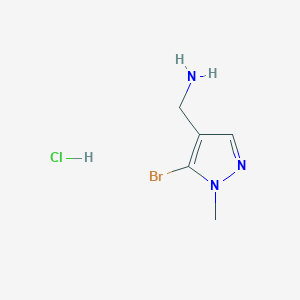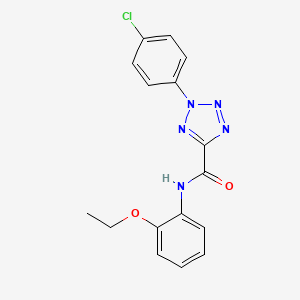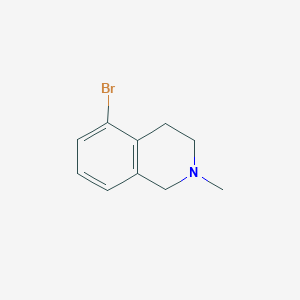![molecular formula C20H25NO5S2 B2715633 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide CAS No. 2034336-48-4](/img/structure/B2715633.png)
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of reactive groups such as the oxo group and the sulfonamide group, it could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like the sulfonamide could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research on compounds with similar structural motifs, such as cyclohexenonorbornadiene systems and imidazolium-based organic salts, demonstrates the chemical versatility of these structures for synthesis and modification. For instance, Paquette et al. (1986) explored the synthesis of cyclohexenonorbornadiene derivatives, revealing the potential for creating complex molecular structures through cycloaddition reactions (Paquette, Kravetz, & Charumilind, 1986). Additionally, Sardar et al. (2018) studied the physicochemical properties of imidazolium-based salts with camphorsulfonate anions, highlighting their strong Brønsted acidities and potential for ecological applications (Sardar et al., 2018).
Photoinduced Reactions and Catalysis
The utility of furan and thiophene derivatives in photoinduced oxidative annulations has been demonstrated by Zhang et al. (2017), showing the formation of highly functionalized polyheterocyclic compounds without the need for transition metals or oxidants (Zhang et al., 2017). This suggests potential for the compound in photoreactive synthesis pathways.
Environmental and Biological Applications
The research on methane mono-oxygenase activity by Colby, Stirling, & Dalton (1977) in Methylococcus capsulatus (Bath) illustrates the broad substrate specificity of this enzyme, including the oxidation of cyclic and aromatic compounds (Colby, Stirling, & Dalton, 1977). This highlights a potential biological or environmental application for the compound, given its structural complexity.
Advanced Materials and Catalysis
Further applications in material science and catalysis are suggested by the synthesis and characterization of multinuclear zinc(II) alkyl derivatives of linked phenoxides by Dinger and Scott (2001), showcasing the formation of complex structures that could be relevant for catalytic and material applications (Dinger & Scott, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S2/c1-18(2)14-5-7-19(18,16(22)10-14)13-28(24,25)21-12-20(23,15-6-8-26-11-15)17-4-3-9-27-17/h3-4,6,8-9,11,14,21,23H,5,7,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXBJOAXPMSZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B2715557.png)
![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2715560.png)

![1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2715563.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2715567.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2715569.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2715572.png)
